3,6-Dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide is a novel benzothiophene derivative synthesized as a potential allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] It falls under the classification of heterocyclic organic compounds. The compound is a subject of research due to its potential to regulate branched-chain amino acid (BCAA) metabolism, which is relevant to metabolic disorders like maple syrup urine disease, obesity, and type 2 diabetes. []
Chemical Reactions Analysis
The chemical reactions involving 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide primarily focus on its interaction with BDK. [] This interaction involves binding to the allosteric site of BDK, leading to conformational changes in the kinase. [] Details on specific reaction pathways or parameters are not available in the provided papers.
Mechanism of Action
3,6-Dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide acts as an allosteric inhibitor of BDK. [] It binds to the same site in BDK as other known allosteric inhibitors, including (S)-α-chlorophenylproprionate. [] Upon binding, it triggers helix movements in the N-terminal domain of BDK, causing the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). [] This dissociation, in turn, leads to accelerated degradation of the released kinase in vivo, resulting in increased residual BCKDC activity and subsequent reduction in BCAA concentrations. []
Applications
The primary scientific application of 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide lies in its potential as a therapeutic agent for metabolic disorders characterized by elevated BCAA levels. [] This includes conditions like maple syrup urine disease, obesity, and type 2 diabetes. [] In preclinical studies, administration of the compound significantly increased residual BCKDC activity in cultured cells and primary hepatocytes from patients and a mouse model of maple syrup urine disease. [] Furthermore, administration in wild-type mice led to near-complete dephosphorylation and maximal activation of BCKDC in various tissues, accompanied by a reduction in plasma BCAA concentrations. []
Compound Description: This compound serves as a key starting material in the synthesis of various pyridazino[3,4-b][1,5]benzodiazepin-5-ones, including those with a 3-chloro-8-nitro substitution pattern. [] These tricyclic compounds were evaluated as potential non-nucleoside reverse transcriptase inhibitors for HIV. []
Relevance: This compound shares the 3,6-dichloro substitution pattern on a heteroaromatic ring and a 2-chloro-5-nitrophenyl carboxamide moiety with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The difference lies in the core ring system, with pyridazine in the related compound and benzothiophene in the target compound. []
Compound Description: This compound is identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM. [] BT2 binds to the same site in BDK as other known inhibitors, including (S)-α-chlorophenylproprionate. [] This binding triggers helix movements in the N-terminal domain, leading to BDK dissociation from the BCKDC and accelerated degradation of the released kinase. [] It exhibits promising pharmacokinetic properties (terminal T½ = 730 min) and metabolic stability (no degradation in 240 min). []
Relevance: This compound shares the 3,6-dichloro substitution pattern on the benzothiophene ring with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The difference lies in the presence of a carboxylic acid group in BT2 instead of the N-(2-methoxy-4-nitrophenyl) carboxamide moiety in the target compound. []
Compound Description: This compound is an analog of BT2 and also acts as a BDK inhibitor. [] BT2F, along with BT2 and its prodrug BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide), significantly increases residual BCKDC activity in cultured cells and primary hepatocytes from maple syrup urine disease patients and mouse models. []
Relevance: This compound shares the benzothiophene core structure with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The differences lie in the substitution pattern on the benzothiophene ring, with BT2F having a 3-chloro-6-fluoro substitution instead of the 3,6-dichloro substitution in the target compound, and the presence of a carboxylic acid group instead of the N-(2-methoxy-4-nitrophenyl) carboxamide moiety. []
Compound Description: This compound is mentioned as an example of a new benzothiophene derivative with antiallergic activity. []
Relevance: This compound shares the benzothiophene-2-carboxamide core structure with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The differences lie in the substitution pattern on the benzothiophene ring (5-methoxy-3-phenoxy instead of 3,6-dichloro) and the presence of a tetrazol-5-yl group instead of the 2-methoxy-4-nitrophenyl group. []
Compound Description: This compound is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor (IC50 = 58 nM) with demonstrated oral bioactivity in various animal models of lung inflammation. [] It inhibits cytokine production in human blood mononuclear cell preparations and attenuates allergen-induced eosinophilia and airway hyperreactivity in allergic guinea pigs. []
Relevance: While not structurally similar to the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide, it falls within the same chemical class of heteroaryl carboxamides. Both compounds feature a dichloro-substituted aromatic ring and a methoxy-substituted aromatic ring in their structure. []
Compound Description: This compound was identified as a screening hit in a cell- and caspase-based high throughput screening assay for inducers of apoptosis. [] It exhibits an EC50 of 0.82 μM in the caspase activation assay in T47D breast cancer cells. []
Relevance: This compound shares a methoxy-nitro substituted phenyl carboxamide moiety with the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The difference lies in the heteroaromatic ring, with pyridine in the related compound and benzothiophene in the target compound. []
Compound Description: This lead compound emerged from SAR studies based on N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, exhibiting a 20-fold increase in potency. [] Its EC50 in the caspase activation assay in T47D cells is 0.082 μM. [] Additionally, compound 10 showed potent growth inhibition with a GI50 value of 0.21 μM in T47D cells and comparable potency in MES-SA cells and paclitaxel-resistant, p-glycoprotein overexpressed MES-SA/DX5 cells. []
Relevance: This compound shares a nitro substituted phenyl carboxamide moiety and a pyridine ring with compound 6 (N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide) and is similarly related to the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. The variations lie in the alkoxy substitution on the phenyl ring (ethoxy in compound 10 and methoxy in compound 6 and the target compound) and the presence of a methyl group on the pyridine ring in compound 10. []
Compound Description: This analog of compound 6 (N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide) demonstrates greater potency in the caspase activation assay. [] It also exhibits potent G2/M cell cycle arrest and apoptosis induction in T47D cells, confirming its role as an inducer of apoptosis. []
Relevance: This compound, like compound 10, shares a nitro substituted phenyl carboxamide moiety and a pyridine ring with compound 6 and is similarly related to the target compound 3,6-dichloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide. It differs from compound 10 by having a chlorine substituent on the pyridine ring instead of a methyl group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.